Cas no 64224-65-3 (5-Chloropyrimidine-4-carboxylic acid)
5-Chloropyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-CHLOROPYRIMIDINE-4-CARBOXYLIC ACID
- 5-CHLORO-PYRIMIDINE-4-CARBOXYLIC ACID
- 4-Pyrimidinecarboxylic acid, 5-chloro-
- 5-Chloro-4-pyrimidinecarboxylic acid
- 5-chloro-4-carboxypyrimidine
- 4-Carboxy-5-chloropyrimidine
- AXGQUUGCTSWSMC-UHFFFAOYSA-N
- HP22043
- RP02050
- AK151299
- BB 0257032
- Y9704
- Z1357823928
- SCHEMBL9278316
- 5-Chloropyrimidine-4-carboxylicacid
- EN300-98026
- J-517416
- F2124-1097
- Q27456545
- MFCD09754103
- 64224-65-3
- P10759
- A867927
- 5-Chloranylpyrimidine-4-Carboxylic Acid
- Z1198223598
- AKOS006326500
- CS-0084583
- AC-29577
- DB-358971
- SB38097
- AS-62627
- SY036720
- DTXSID80601812
- 5-Chloropyrimidine-4-carboxylic acid
-
- MDL: MFCD09754103
- Inchi: 1S/C5H3ClN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10)
- InChI Key: AXGQUUGCTSWSMC-UHFFFAOYSA-N
- SMILES: ClC1=CN=CN=C1C(=O)O
Computed Properties
- Exact Mass: 157.98839
- Monoisotopic Mass: 157.9883050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.1
- XLogP3: 0.7
Experimental Properties
- Density: 1.579±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (30 g/l) (25 º C),
- PSA: 63.08
5-Chloropyrimidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C897948-1g |
5-Chloropyrimidine-4-carboxylic acid |
64224-65-3 | ≥95% | 1g |
3,790.80 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0373-5g |
5-chloropyrimidine-4-carboxylic acid |
64224-65-3 | 95% | 5g |
$1000 | 2023-09-07 | |
| Chemenu | CM167616-1g |
5-Chloro-pyrimidine-4-carboxylic acid |
64224-65-3 | 95% | 1g |
$654 | 2021-08-05 | |
| TRC | C264321-100mg |
5-Chloropyrimidine-4-carboxylic Acid |
64224-65-3 | 100mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C264321-500mg |
5-Chloropyrimidine-4-carboxylic Acid |
64224-65-3 | 500mg |
$ 365.00 | 2022-04-01 | ||
| TRC | C264321-1g |
5-Chloropyrimidine-4-carboxylic Acid |
64224-65-3 | 1g |
$ 550.00 | 2022-04-01 | ||
| Alichem | A039000698-1g |
5-Chloropyrimidine-4-carboxylic acid |
64224-65-3 | 98% | 1g |
$865.30 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX454-100mg |
5-Chloropyrimidine-4-carboxylic acid |
64224-65-3 | 95+% | 100mg |
923CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX454-250mg |
5-Chloropyrimidine-4-carboxylic acid |
64224-65-3 | 95+% | 250mg |
2019CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0264-1g |
5-Chloro-pyrimidine-4-carboxylic acid |
64224-65-3 | 96% | 1g |
3604.18CNY | 2021-05-07 |
5-Chloropyrimidine-4-carboxylic acid Suppliers
5-Chloropyrimidine-4-carboxylic acid Related Literature
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Evgeniy V. Blyumin,Yulian M. Volovenko Mendeleev Commun. 2000 10 237
Additional information on 5-Chloropyrimidine-4-carboxylic acid
Introduction to 5-Chloropyrimidine-4-carboxylic Acid (CAS No. 64224-65-3)
5-Chloropyrimidine-4-carboxylic acid is a significant intermediate in the field of pharmaceutical chemistry, renowned for its versatile applications in the synthesis of various bioactive molecules. With the CAS number 64224-65-3, this compound has garnered considerable attention due to its role in developing novel therapeutic agents. The unique structural properties of 5-Chloropyrimidine-4-carboxylic acid make it a valuable building block for medicinal chemists, particularly in the design of inhibitors targeting critical biological pathways.
The compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are ubiquitous in biological systems and pharmaceuticals. The presence of a chlorine substituent at the 5-position and a carboxylic acid group at the 4-position imparts distinct reactivity, enabling diverse chemical transformations. These characteristics have made 5-Chloropyrimidine-4-carboxylic acid a cornerstone in synthetic organic chemistry, facilitating the construction of complex molecules with therapeutic potential.
In recent years, advancements in drug discovery have highlighted the importance of pyrimidine derivatives in addressing various diseases. Notably, 5-Chloropyrimidine-4-carboxylic acid has been instrumental in the development of small-molecule inhibitors for enzymes involved in cancer metabolism. For instance, studies have demonstrated its utility in synthesizing compounds that modulate key enzymes such as pyruvate kinase M2 (PKM2), a target implicated in tumor growth and metabolism. The ability to fine-tune the electronic and steric properties of 5-Chloropyrimidine-4-carboxylic acid derivatives has led to the discovery of potent and selective inhibitors with promising preclinical profiles.
The pharmaceutical industry has also leveraged 5-Chloropyrimidine-4-carboxylic acid in the quest for novel antibiotics and antiviral agents. The pyrimidine scaffold is a common motif in nucleoside analogs, which are widely used to interfere with viral replication. Researchers have utilized derivatives of 5-Chloropyrimidine-4-carboxylic acid to develop inhibitors targeting viral polymerases and integrases. These efforts have yielded compounds with enhanced efficacy and reduced resistance profiles, underscoring the compound's significance in antiviral drug development.
Beyond its applications in oncology and infectious diseases, 5-Chloropyrimidine-4-carboxylic acid has found utility in neurodegenerative disease research. Pyrimidine-based molecules have shown potential as neuroprotective agents, particularly in conditions such as Alzheimer's disease and Parkinson's disease. The carboxylic acid moiety allows for further functionalization, enabling the design of compounds that interact with specific neurotransmitter receptors or modulate inflammatory pathways associated with neurodegeneration. Ongoing research continues to explore novel derivatives of 5-Chloropyrimidine-4-carboxylic acid as candidates for future therapeutic intervention.
The synthetic methodologies employed in the preparation of 5-Chloropyrimidine-4-carboxylic acid are equally noteworthy. Traditional approaches often involve chlorination and carboxylation reactions on pre-formed pyrimidine cores. However, modern synthetic strategies have introduced more efficient and sustainable methods, such as transition-metal-catalyzed cross-coupling reactions and biocatalytic transformations. These innovations not only improve yields but also minimize waste, aligning with green chemistry principles. The adaptability of synthetic routes ensures that researchers can access tailored derivatives of 5-Chloropyrimidine-4-carboxylic acid to meet specific pharmacological requirements.
The role of computational chemistry in optimizing derivatives of 5-Chloropyrimidine-4-carboxylic acid cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, metabolic stability, and pharmacokinetic properties before experimental synthesis. This predictive capability significantly accelerates drug discovery pipelines by identifying promising candidates early on. Furthermore, artificial intelligence (AI)-assisted drug design platforms are increasingly being employed to generate novel analogs based on known active structures, including those derived from 5-Chloropyrimidine-4-carboxylic acid.
Economic considerations also play a crucial role in the industrial production of 5-Chloropyrimidine-4-carboxylic acid. As demand for pyrimidine-based pharmaceuticals grows, optimizing cost-effective synthesis routes becomes imperative. Manufacturers are investing in process intensification technologies such as flow chemistry and continuous manufacturing to enhance scalability while maintaining quality control standards. These advancements ensure that high-purity batches of 5-Chloropyrimidine-4-carboxylic acid are available to meet global market demands.
The regulatory landscape governing pharmaceutical intermediates like 5-Chloropyrimidine-4-carboxylic acid is stringent but well-established. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for safety assessments, quality control, and clinical trials before new drug candidates reach market approval. Compliance with these regulations ensures that therapeutic agents derived from intermediates like 5-Chloropyrimidine-4-carboxylic acid are safe and effective for patient use.
In conclusion, 5-Chloropyrimidine-4-carboxylic acid, identified by its CAS number CAS No.>64224-65-3> is a pivotal compound in modern pharmaceutical research due to its versatility as an intermediate for bioactive molecules.. Its structural features enable diverse chemical modifications, making it indispensable for developing inhibitors targeting cancer metabolism, viral replication, and neurodegenerative diseases.
The ongoing advancements in synthetic methodologies
and computational chemistry continue
to enhance our ability to harness
the potential of this remarkable compound.
As research progresses,
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